5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a thiazole ring fused with a pyrimidine ring, makes it a promising candidate for various scientific and medicinal applications.
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired thiazolo[4,5-d]pyrimidine core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding thioethers or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage and inhibits the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as phosphatidylinositol 3-kinase, affecting cell signaling pathways and promoting apoptosis .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: This compound has shown potent anticancer activity and is structurally similar, with a chlorine atom at the 7-position instead of the 4-position.
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7-one: These derivatives have been studied for their antibacterial and antifungal properties.
Thiazolo[4,5-d]pyrimidine-2-thiones: These compounds possess a sulfur atom at the 2-position and have demonstrated significant antitumor activity.
The unique structural features and biological activities of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H10ClN3OS2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H10ClN3OS2/c18-11-8-6-10(7-9-11)14-19-15-13(16(22)20-14)24-17(23)21(15)12-4-2-1-3-5-12/h1-9H,(H,19,20,22) |
InChI Key |
CZKBSHCMETULOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.